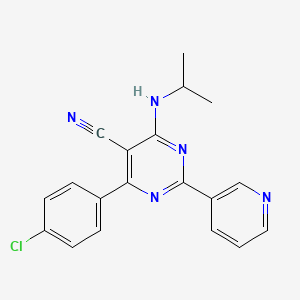

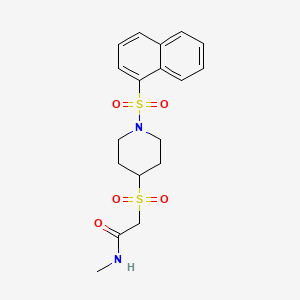

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . It also has sulfonyl and acetamide groups, which are often seen in various drugs and could contribute to its potential biological activities .

Molecular Structure Analysis

The compound contains a piperidine ring, a naphthalene ring, two sulfonyl groups, and an acetamide group. These functional groups could influence the compound’s reactivity and potential biological activity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the sulfonyl groups could participate in substitution reactions, and the acetamide group could undergo hydrolysis .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide derivatives have been involved in catalytic processes and synthetic chemistry, showing high efficiency under specific conditions. For instance, the use of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N -((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives under ultrasound irradiation has demonstrated clean methodologies, easy workup procedure, and high yields (Mokhtary & Torabi, 2017).

Antiproliferative Activities

Derivatives of N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide have shown promising antiproliferative effects. A series of novel cyano oximino sulfonate derivatives prepared from the reaction of arylsulfonyl chloride with different cyanoacetamide-based oximes exhibited anti-proliferation effect on the mouse fibroblast L929, indicating their potential in cytostatic applications rather than cytotoxic (El‐Faham et al., 2014).

Organocatalysis

In organocatalysis, (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, a derivative, has been used as a catalyst for the direct asymmetric Michael reaction of cyclohexanone and nitroolefins, showing very high catalytic activity. This indicates its role in facilitating reactions with high yield and enantioselectivity, beneficial for synthesizing complex organic molecules (Syu, Kao, & Lin, 2010).

NMR Spectroscopy in Structural Elucidation

Naphthalene sulfonate derivatives, including those related to N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide, have been analyzed using NMR spectroscopy for structural elucidation. This provides insights into their complex structures and potential chemical behaviors (Zhao De-feng, 2004).

Anti-angiogenic Activity

Certain hydroxamic acid-based inhibitors derived from N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide have been identified as potent inhibitors of aminopeptidase N, showing potential anti-angiogenic activity at low micromolar concentrations. This highlights their possible application in cancer therapy and research into tumor growth and metastasis inhibition (Lee et al., 2005).

Mecanismo De Acción

Target of Action

The compound contains a piperidine moiety, which is a common structural fragment in many pharmaceuticals . Piperidine derivatives can interact with a variety of biological targets, including receptors, enzymes, and ion channels. The specific target would depend on the other functional groups present in the molecule.

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-2-(1-naphthalen-1-ylsulfonylpiperidin-4-yl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-19-18(21)13-26(22,23)15-9-11-20(12-10-15)27(24,25)17-8-4-6-14-5-2-3-7-16(14)17/h2-8,15H,9-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZJAHLTCAITGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[(1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2941158.png)

![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2941164.png)

![N-(2-fluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2941166.png)

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)

![[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2941168.png)

![2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2941171.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2941173.png)

![1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2941175.png)

![2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2941177.png)